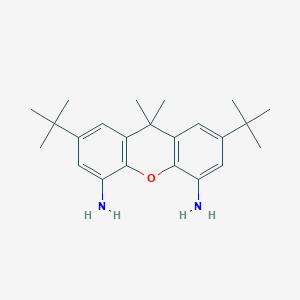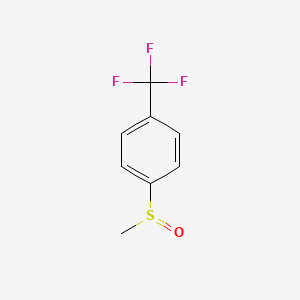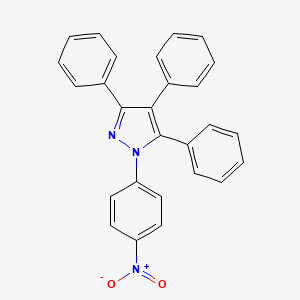
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a nitrophenyl group at the first position and three phenyl groups at the third, fourth, and fifth positions of the pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 4-nitrophenylhydrazine with chalcones (α,β-unsaturated ketones) under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated through recrystallization .
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas with palladium for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used as a probe to study enzyme mechanisms and other biochemical processes due to its ability to form stable complexes with metal ions.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of microbial growth or cancer cell proliferation. The nitrophenyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-3,4,5-triphenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-Phenyl-3,4,5-triphenyl-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.
1-(4-Methylphenyl)-3,4,5-triphenyl-1H-pyrazole:
1-(4-Chlorophenyl)-3,4,5-triphenyl-1H-pyrazole: The presence of a chlorine atom affects the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
154495-99-5 |
|---|---|
Formule moléculaire |
C27H19N3O2 |
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3,4,5-triphenylpyrazole |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-18-16-23(17-19-24)29-27(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)26(28-29)21-12-6-2-7-13-21/h1-19H |
Clé InChI |
WPPBEROKLJSVQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


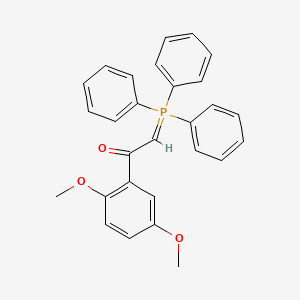


![Phenol, 4-[5-[[(3,4-dichlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12544824.png)
![3-[(4-Bromobut-2-yn-1-yl)oxy]naphthalene-2-carbaldehyde](/img/structure/B12544845.png)
![4-([1,1'-Biphenyl]-3-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12544848.png)

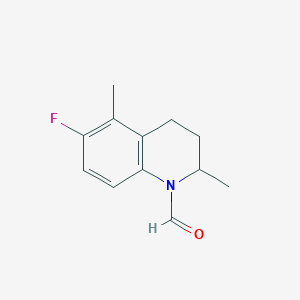
![Piperidine, 1-methyl-2-[2-(1-piperidinyl)ethyl]-, (2S)-](/img/structure/B12544860.png)

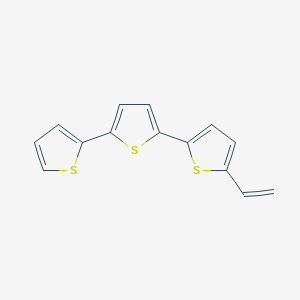
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
